molecular formula C30H40O B7798129 Apocarotenal CAS No. 12676-20-9

Apocarotenal

Cat. No.: B7798129
CAS No.: 12676-20-9
M. Wt: 416.6 g/mol
InChI Key: DFMMVLFMMAQXHZ-DOKBYWHISA-N
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Description

It is an orange to orange-red pigment and serves as a precursor to vitamin A, although it has only 50% of the pro-vitamin A activity compared to beta-carotene . Apocarotenal is widely used in the food, pharmaceutical, and cosmetic industries due to its vibrant color and health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Apocarotenal can be synthesized through the oxidative cleavage of beta-carotene. This process involves the use of carotenoid oxygenases, which catalyze the cleavage of beta-carotene to produce this compound . The reaction typically occurs under mild conditions, with the presence of oxygen and specific enzymes facilitating the cleavage.

Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidative cleavage process. The production involves the use of large-scale bioreactors where beta-carotene is subjected to enzymatic cleavage. The resulting this compound is then purified through various chromatographic techniques to obtain the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions: Apocarotenal undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form apocarotenoic acids.

    Reduction: The compound can be reduced to form apocarotenols.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

Scientific Research Applications

Apocarotenal has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study carotenoid cleavage and oxidation processes.

    Biology: this compound is studied for its role in plant physiology and development, particularly in the biosynthesis of plant hormones like abscisic acid.

    Medicine: The compound is investigated for its potential health benefits, including its antioxidant properties and its role in reducing the risk of chronic diseases such as cardiovascular disorders and cancer.

    Industry: this compound is used as a natural colorant in food products, cosmetics, and pharmaceuticals

Mechanism of Action

Apocarotenal exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

    Beta-carotene: A precursor to apocarotenal with higher pro-vitamin A activity.

    Lycopene: Another carotenoid with strong antioxidant properties but no pro-vitamin A activity.

    Lutein: A carotenoid with antioxidant properties and a role in eye health.

Uniqueness of this compound: this compound is unique due to its dual role as a colorant and a pro-vitamin A compound. While it has lower pro-vitamin A activity compared to beta-carotene, its vibrant color makes it valuable in the food and cosmetic industries. Additionally, its role in the biosynthesis of plant hormones adds to its significance in plant biology .

Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMMVLFMMAQXHZ-DOKBYWHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883251
Record name Apocarotenal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107-26-2, 12676-20-9
Record name β-Apo-8′-carotenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Apocarotenal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6,8,10,12,14,16-Heptadecaoctaenal, 2,6,11,15-tetramethyl-17-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E)-
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Record name Apocarotenal
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Record name Apocarotenal
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Record name 8'-apo-β-caroten-8'-al
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Record name APOCAROTENAL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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